1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Lipophilicity CNS drug-likeness Scaffold optimization

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine (CAS 1437433-62-9) is a heterocyclic small molecule (C9H13N3, MW 163.22) comprising a seven-membered diazepine ring fused to a pyridine moiety at the [3,4-b] positions, with an N-methyl substituent at the 1-position. It is classified as a versatile small-molecule scaffold within the pyrido-diazepine family and is supplied as a research-grade building block by multiple vendors at purities ranging from 95% to NLT 98%.

Molecular Formula C9H13N3
Molecular Weight 163.224
CAS No. 1437433-62-9
Cat. No. B2755427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
CAS1437433-62-9
Molecular FormulaC9H13N3
Molecular Weight163.224
Structural Identifiers
SMILESCN1CCCNC2=C1C=CN=C2
InChIInChI=1S/C9H13N3/c1-12-6-2-4-11-8-7-10-5-3-9(8)12/h3,5,7,11H,2,4,6H2,1H3
InChIKeyGSNZZHCHOQZJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine (CAS 1437433-62-9): Procurement-Grade Pyrido-Diazepine Scaffold Overview


1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine (CAS 1437433-62-9) is a heterocyclic small molecule (C9H13N3, MW 163.22) comprising a seven-membered diazepine ring fused to a pyridine moiety at the [3,4-b] positions, with an N-methyl substituent at the 1-position . It is classified as a versatile small-molecule scaffold within the pyrido-diazepine family and is supplied as a research-grade building block by multiple vendors at purities ranging from 95% to NLT 98% . The scaffold is recognized in medicinal chemistry for its potential to interact with central nervous system (CNS) targets, including GABA_A receptors, and has been explored as a template for bromodomain and kinase inhibitor design [1].

Why Generic Pyrido-Diazepine Substitution Fails: Differentiation of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine


Within the pyrido[3,4-b][1,4]diazepine class, seemingly minor N-substitution changes produce distinct physicochemical and pharmacophoric profiles. The unsubstituted parent (1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine, C8H11N3, MW 149.19) lacks the N-alkyl group critical for modulating lipophilicity, hydrogen-bonding capacity, and conformational preferences [1]. The N-ethyl analog (CAS 1505809-61-9, C10H15N3, MW 177.25) introduces a larger alkyl group that alters cLogP and steric bulk relative to the N-methyl derivative . The 4-one oxidized variant (CAS 1437432-91-1) introduces a carbonyl that fundamentally changes hydrogen-bonding pharmacophore geometry . Generic interchange between these analogs without explicit comparative binding, functional, or ADME data risks introducing uncontrolled variables in SAR campaigns; the N-methyl substitution represents a specific, well-defined chemical space point that cannot be assumed equivalent to any other N-substituted or oxidation-state variant .

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine: Quantitative Differentiation Evidence Against Key Comparators


cLogP Comparison: N-Methyl vs. N-Ethyl Pyrido-Diazepine Lipophilicity

The 1-methyl substituent on the pyrido[3,4-b][1,4]diazepine scaffold yields a calculated logP (cLogP) of 0.22 . While direct experimental logP data for the N-ethyl analog are not publicly available, the addition of one methylene unit (–CH2–) in the ethyl analog is predicted by standard fragment-based methods to increase cLogP by approximately 0.5 log units (to ~0.7–0.8), which has material consequences for CNS penetration and off-target promiscuity risk [1]. For CNS-targeted programs, a cLogP in the 0.2–0.3 range positions the N-methyl derivative favorably within the optimal CNS drug-like space, whereas cLogP values exceeding 0.5 begin to deviate from this window.

Lipophilicity CNS drug-likeness Scaffold optimization

Fraction sp3 (Fsp3) as a Structural Complexity Metric: 1-Methyl Pyrido-Diazepine vs. Aromatic-Fused Benzodiazepine Scaffolds

The target compound exhibits an Fsp3 value of 0.44, reflecting the partially saturated seven-membered diazepine ring . In comparison, a fully unsaturated benzodiazepine analog (e.g., 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine; SMILES: CN1CCCNC2=CC=CC=C21) has an Fsp3 of 0.40, while the aromatic-fused pyrido[3,4-b][1,4]diazepin-4-one series has Fsp3 values of approximately 0.33 due to the additional sp2 carbonyl [1]. Higher Fsp3 correlates with improved aqueous solubility, reduced aromatic-stacking-driven off-target promiscuity, and greater three-dimensionality—attributes increasingly prioritized in fragment-based and phenotypic screening libraries.

Fsp3 Structural complexity 3D scaffold diversity

Vendor Purity Grade Differentiation: NLT 98% (MolCore) vs. ≥97% (Fluorochem/Chemscene/LeYan) vs. ≥95% (Biosynth/Enamine)

Multiple vendors supply this compound at different certified purity levels. MolCore offers the highest publicly stated specification at NLT 98% (No Less Than 98%) . Fluorochem, Chemscene, and LeYan each supply at ≥97% purity . Biosynth (via CymitQuimica) and Enamine (via Fujifilm Wako) supply at ≥95% purity . For SAR campaigns where even minor impurities (<3%) can confound biological assay interpretation—particularly in fragment-based screening or high-concentration cellular assays—the NLT 98% grade provides a quantifiable quality margin of ≥1% additional purity over the 97% grade and ≥3% over the 95% grade.

Purity grade Procurement specification Quality assurance

Hydrogen Bond Donor/Acceptor Profile: N-Methyl Pyrido-Diazepine vs. Oxidized 4-One Analog

The target compound features 3 hydrogen bond acceptors (HBA = 3) and 1 hydrogen bond donor (HBD = 1) . This HBA/HBD profile reflects the secondary amine in the diazepine ring (1 donor) plus the pyridine nitrogen and both diazepine nitrogens as acceptors. In contrast, the 1-methyl-pyrido-diazepin-4-one analog (CAS 1437432-91-1) bears an additional carbonyl oxygen, increasing HBA to 4 and altering the spatial pharmacophore geometry [1]. This distinction is functionally significant: the target compound's single H-bond donor permits mono-functionalization strategies (e.g., amide coupling, sulfonylation) during library synthesis, whereas the 4-one analog presents competing reactivity at the carbonyl.

H-bond pharmacophore Scaffold classification MedChem design

Scaffold Class Positioning: Pyrido[3,4-b][1,4]diazepine as a CNS-Privileged Chemotype Supported by Review-Level Evidence

Review-level evidence identifies pyrido-annelated diazepines, including the pyrido[3,4-b][1,4]diazepine scaffold, as structural analogs of benzodiazepines with recognized CNS activity [1]. The pyridodiazepine scaffold has been employed as a template for bromodomain inhibitors (e.g., BET family) and kinase inhibitors (e.g., Aurora kinases) [2][3]. While the specific 1-methyl-2,3,4,5-tetrahydro derivative has not been individually characterized in published SAR studies, its scaffold class is documented as a privileged chemotype for acetyl-lysine binding pocket engagement and ATP-competitive kinase inhibition. This contrasts with simple piperazine or homopiperazine building blocks, which lack the fused pyridine aromatic system critical for π-stacking and hinge-binding interactions in kinase active sites.

CNS drug discovery Privileged scaffold Pyridodiazepine

Rotatable Bond Count: Conformational Rigidity of 1-Methyl Pyrido-Diazepine vs. Flexible Acyclic Amine Building Blocks

The target compound has zero rotatable bonds, indicating a fully rigidified bicyclic scaffold . This contrasts sharply with acyclic amine building blocks (e.g., N,N'-dimethyl-1,3-propanediamine: 4 rotatable bonds) or monocyclic diazepane (e.g., homopiperazine: 0 rotatable bonds but lacking the aromatic pyridine anchor). Conformational pre-organization through zero rotatable bonds reduces the entropic penalty upon target binding, a principle well-established in fragment-based drug discovery where rigid fragments typically yield higher ligand efficiency (LE) than flexible counterparts of similar molecular weight [1]. The fused pyridine further provides a defined vector for π-stacking interactions unavailable in non-aromatic diazepane rings.

Conformational restriction Entropic penalty Fragment-based design

Optimal Procurement and Application Scenarios for 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine (CAS 1437433-62-9)


CNS-Targeted Fragment Library Construction

The combination of cLogP 0.22 (within CNS drug-like space), Fsp3 0.44 (favorable 3D character), and zero rotatable bonds (maximal conformational pre-organization) makes this compound an ideal fragment for CNS-targeted screening libraries . Procurement of the NLT 98% grade from MolCore ensures reproducible fragment soaking or co-crystallization experiments without impurity interference . The single secondary amine donor permits efficient fragment elaboration via combinatorial amide coupling or reductive amination, enabling rapid SAR expansion without protecting group strategies .

Bromodomain and Epigenetic Probe Design: Diazepine Scaffold Entry Point

Pyrido-diazepine scaffolds have documented activity as acetyl-lysine mimetics in bromodomain inhibitor programs . This compound serves as a structurally characterized, purchasable entry point into BET-family bromodomain (BRD2/3/4) chemical space. Its N-methyl substitution provides a defined vector distinct from the more widely explored benzodiazepine (+)-JQ1 chemotype, potentially offering differential selectivity across bromodomain subfamilies . Users should note that target-specific IC50 or Kd data for this exact compound are not publicly available; its value lies in its utility as a structurally characterized, high-purity starting scaffold for bespoke library synthesis.

Scaffold-Hopping from Benzodiazepines to Pyridodiazepines in Kinase Inhibitor Programs

Review-level evidence demonstrates that pyridodiazepine scaffolds can serve as adenine-mimetic hinge-binders in kinase inhibitor design, with Aurora kinase inhibitor programs having progressed from micromolar initial hits (IC50 6.9 µM) to single-digit nanomolar leads . This compound, as the simplest N-methyl pyrido-diazepine building block, represents the minimal pharmacophoric core for such scaffold-hopping exercises. Its single functionalization handle (secondary amine) allows systematic exploration of hinge-binding vectors while the fused pyridine provides the critical H-bond acceptor for kinase hinge-region engagement .

Medicinal Chemistry Building Block for Parallel Library Synthesis

With MW 163.22, HBA 3, HBD 1, zero rotatable bonds, and high Fsp3 (0.44), this compound meets all key lead-likeness criteria and is ideally suited for parallel amide or sulfonamide library synthesis targeting CNS, oncology, or epigenetic endpoints . The availability from multiple ISO-certified vendors (MolCore, Fluorochem, Chemscene, LeYan, Biosynth, Enamine/Fujifilm Wako) at purity grades ranging from 95% to NLT 98% allows procurement teams to select the purity-to-cost ratio appropriate to the project stage—from early exploratory chemistry (95% sufficient) to late-stage SAR refinement where NLT 98% minimizes impurity-driven artifacts .

Quote Request

Request a Quote for 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.